molecular formula C26H30ClN3O4S B13386068 N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide

N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide

Cat. No.: B13386068
M. Wt: 516.1 g/mol
InChI Key: LVDRREOUMKACNJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide: shares similarities with other quinoline and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities not found in other compounds. This makes it a valuable candidate for further research and development.

Biological Activity

N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide is a synthetic compound with complex structural features, including a piperidine ring and a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral domains.

Chemical Structure and Properties

The molecular formula of the compound is C26H30ClN3O4SC_{26}H_{30}ClN_3O_4S with a molecular weight of 516.1 g/mol. The compound's structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Quinoline moiety : A bicyclic structure that contributes to the compound's biological activity.
  • Sulfonamide group : Known for diverse pharmacological properties.

The biological activity of this compound primarily involves interactions with specific proteins and enzymes involved in cellular signaling pathways. This includes:

  • Inhibition of key enzymes : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
  • Modulation of cell signaling : The quinoline structure may interact with various receptors or enzymes involved in cancer or inflammatory pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Activity Description
Antibacterial Effective against a range of Gram-positive and Gram-negative bacteria.
Antiviral Potential activity against certain viruses, although specific targets require further study.
Anti-inflammatory May reduce inflammation by modulating cytokine production.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial activity.
  • Antiviral Potential : Preliminary studies suggest that the compound may inhibit viral replication in vitro, particularly against influenza viruses. Further studies are needed to elucidate the exact mechanisms.
  • Toxicity and Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, but more extensive studies are required to confirm these findings.

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of the quinoline moiety.
  • Addition of the sulfonamide group.

Properties

Molecular Formula

C26H30ClN3O4S

Molecular Weight

516.1 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3

InChI Key

LVDRREOUMKACNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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